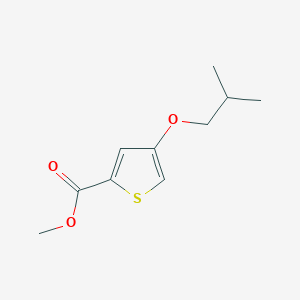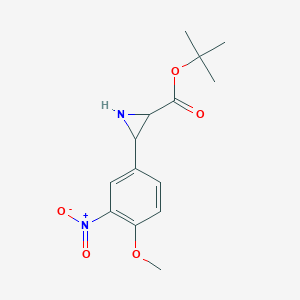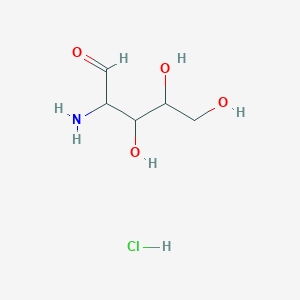
4H-Imidazol-4-one, 1,1'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated imidazole compounds .
Scientific Research Applications
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a single imidazole ring.
Benzimidazole: Contains a fused benzene and imidazole ring.
Histidine: An amino acid with an imidazole side chain
Uniqueness
4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is unique due to its complex structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.
Properties
CAS No. |
98690-30-3 |
|---|---|
Molecular Formula |
C16H32N10O2 |
Molecular Weight |
396.49 g/mol |
IUPAC Name |
2-amino-3-[2-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one |
InChI |
InChI=1S/C16H32N10O2/c17-15-23-13(27)11-25(15)9-7-21-5-3-19-1-2-20-4-6-22-8-10-26-12-14(28)24-16(26)18/h19-22H,1-12H2,(H2,17,23,27)(H2,18,24,28) |
InChI Key |
UVNLGFOAKXHMDG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=N)N1CCNCCNCCNCCNCCN2CC(=O)N=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethanol, 2-[3-(phenylmethoxy)propoxy]-](/img/structure/B12070642.png)

![[3-(2-Amino-ethoxy)-4-methoxy-phenyl]-acetic acid methyl ester](/img/structure/B12070661.png)
![2-[(2-Chloroacetyl)amino]-4-methylsulfanylbutanoic acid](/img/structure/B12070663.png)



![3-Chloro-6-iodobenzo[d]isoxazole](/img/structure/B12070688.png)

![3-Hydroxymethyl-2,3-dihydro-benzo[1,4]dioxine-6-carboxylic acid methyl ester](/img/structure/B12070697.png)


